

"Cyclopropyl(2,6-dichlorophenyl)methanone" basic properties

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	Cyclopropyl(2,6-dichlorophenyl)methanone
CAS No.:	1598044-05-3
Cat. No.:	B1381367

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Topic: **Cyclopropyl(2,6-dichlorophenyl)methanone**: A Critical Scaffold in Medicinal Chemistry
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, Process Chemists

Executive Summary

Cyclopropyl(2,6-dichlorophenyl)methanone (CAS: 1598044-05-3) is a high-value intermediate in modern drug discovery, particularly within the central nervous system (CNS) therapeutic area. Structurally, it combines a sterically congested 2,6-dichlorophenyl ring with a strained cyclopropyl moiety. This unique architecture serves two critical functions in medicinal chemistry:

- **Conformational Restriction:** The ortho-chloro substituents force the carbonyl group out of coplanarity with the phenyl ring, creating a specific 3D vector for binding interactions.
- **Metabolic Stability:** The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups but with significantly higher resistance to cytochrome P450-mediated oxidation (specifically

CYP3A4) due to the higher C-H bond dissociation energy of the strained ring.

This guide details the physicochemical properties, authoritative synthetic routes, and downstream applications of this scaffold, specifically in the development of 11

-HSD1 inhibitors and GPCR modulators (e.g., 5-HT2C, Dopamine D1).

Physicochemical Profile

The following data aggregates experimental and predicted values essential for process handling and formulation.

Property	Value / Description	Note
CAS Number	1598044-05-3	Primary identifier
IUPAC Name	Cyclopropyl(2,6-dichlorophenyl)methanone	
Molecular Formula	C H Cl O	
Molecular Weight	215.08 g/mol	
Physical State	Crystalline Solid or Viscous Oil	Depends on purity/polymorph; typically low-melting solid.
Boiling Point	~285°C (Predicted)	At 760 mmHg
LogP (Predicted)	3.2 - 3.5	Highly lipophilic; requires organic solvents (DCM, THF).
H-Bond Acceptors	1 (Carbonyl oxygen)	
H-Bond Donors	0	
Solubility	DMSO, Methanol, DCM, Ethyl Acetate	Insoluble in water.

Synthetic Methodologies

The synthesis of **Cyclopropyl(2,6-dichlorophenyl)methanone** presents a regiochemical challenge. Direct Friedel-Crafts acylation of 1,3-dichlorobenzene typically yields the 2,4-isomer due to steric hindrance at the 2-position. Therefore, Directed Ortho Metalation (DoM) is the industry-standard protocol for high-purity synthesis.

Protocol A: Directed Ortho Metalation (DoM) Route (Recommended)

Mechanism: 1,3-Dichlorobenzene possesses two chlorine atoms meta to each other. The protons at the 2-position (between the chlorines) are significantly more acidic ($pK_a \sim 30$) than the other ring protons due to the inductive electron-withdrawing effect of two adjacent chlorine atoms. Treatment with a hindered base (LDA) at low temperature selectively deprotonates this position.

Reagents:

- Substrate: 1,3-Dichlorobenzene[1][2][3]
- Base: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi)
- Electrophile: Cyclopropanecarbonitrile or N-methoxy-N-methylcyclopropanecarboxamide (Weinreb Amide)
- Solvent: Anhydrous THF

Step-by-Step Protocol:

- Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.
- Lithiation: Add anhydrous THF and 1,3-dichlorobenzene. Cool to -78°C (Dry ice/acetone bath).
- Deprotonation: Add LDA (1.1 equiv) dropwise over 30 minutes. Maintain internal temperature below -70°C . Stir for 1 hour to generate 2,6-dichlorophenyllithium.
- Electrophilic Attack:

- Option 1 (Nitrile): Add cyclopropanecarbonitrile (1.1 equiv) dropwise. Allow to warm to 0°C. The intermediate imine salt is hydrolyzed with aqueous HCl (2M) to yield the ketone.
- Option 2 (Weinreb Amide): Add N-methoxy-N-methylcyclopropanecarboxamide. This prevents over-addition and yields the ketone directly upon workup.
- Workup: Quench with saturated NH

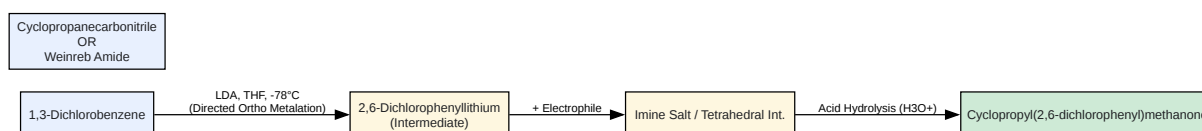
Cl. Extract with EtOAc. Wash organic layer with brine, dry over Na

SO

, and concentrate.

- Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Visualization: Synthetic Pathway



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Caption: Figure 1. Regioselective synthesis via Directed Ortho Metalation (DoM) of 1,3-dichlorobenzene.

Reactivity & Stability

- Steric Hindrance: The two ortho-chlorine atoms create a "steric wall" around the carbonyl carbon. Nucleophilic attack (e.g., by Grignard reagents or hydrides) is significantly slower compared to non-substituted benzophenones. Harsh conditions or smaller nucleophiles (e.g., LiAlH

rather than NaBH

) may be required for reduction.

- **Cyclopropyl Ring Strain:** The cyclopropyl ring possesses ~27.5 kcal/mol of ring strain. While generally stable under basic conditions, it can undergo ring-opening reactions under strong acidic conditions or in the presence of specific Lewis acids.
- **Storage:** Stable at room temperature. Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation or moisture absorption.

Applications in Drug Discovery

This scaffold is a pivotal intermediate for synthesizing bioactive amines and allosteric modulators.

A. Synthesis of Chiral Amines (GPCR Modulators)

The ketone is the direct precursor to Cyclopropyl(2,6-dichlorophenyl)methanamine, a pharmacophore found in:

- **5-HT_{2C} Agonists/PAMs:** Used for obesity and neuropsychiatric disorders. The 2,6-dichloro substitution improves selectivity against the 5-HT_{2B} receptor (associated with valvulopathy).
- **Dopamine D1 Positive Allosteric Modulators (PAMs):** The scaffold provides the necessary lipophilicity and shape complementarity for the allosteric binding pocket of the D1 receptor.

Workflow: Ketone

Ellman's Sulfinamide (Condensation)

Chiral Imine

Diastereoselective Reduction

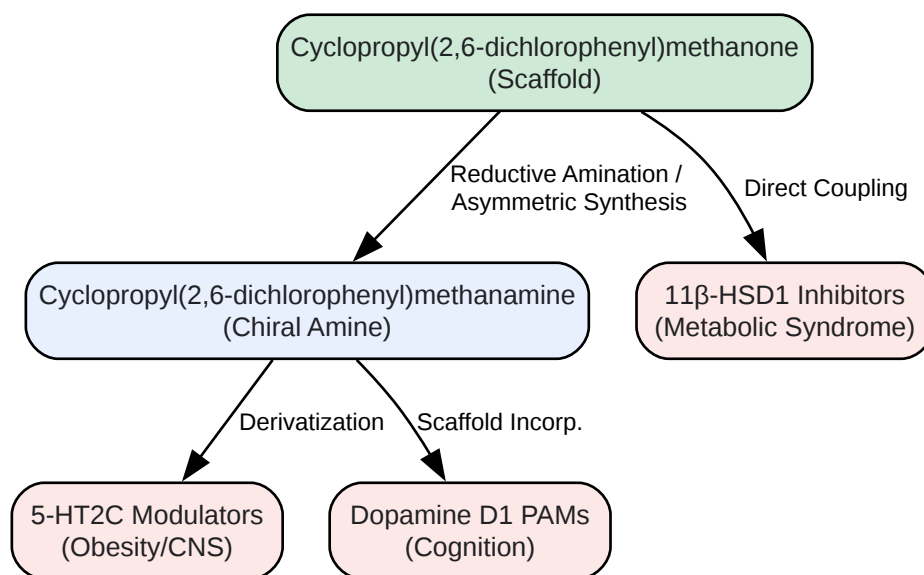
Chiral Amine.

B. 11 -HSD1 Inhibitors

Inhibitors of 11

-hydroxysteroid dehydrogenase type 1 (for metabolic syndrome) frequently utilize the cyclopropyl-phenyl motif to occupy the hydrophobic pocket of the enzyme while maintaining metabolic stability.

Visualization: Application Workflow



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Caption: Figure 2. Downstream applications in CNS and metabolic drug discovery programs.

Safety & Handling (HSE)

While specific toxicological data for this CAS is limited, it should be handled as a Halogenated Aromatic Ketone.

- GHS Classification (Predicted):
 - Skin Irritation (Category 2): Causes skin irritation.
 - Eye Irritation (Category 2A): Causes serious eye irritation.
 - STOT-SE (Category 3): May cause respiratory irritation.[1]
- PPE Requirements:
 - Nitrile gloves (0.11 mm thickness minimum).

- Safety goggles (EN 166).
- Fume hood usage is mandatory during synthesis and handling of powders.
- Spill Protocol: Absorb with inert material (vermiculite/sand). Do not flush into surface water (halogenated compounds are often persistent).

References

- ChemicalBook.**Cyclopropyl(2,6-dichlorophenyl)methanone** Product Properties. Available at:
- Snieckus, V. Directed Ortho Metalation. Tertiary Amides and O-Carbamates as Synthetic Equivalents of Primary, Secondary, and Tertiary Carbanions. *Chemical Reviews*, 1990, 90(6), 879–933. (Foundational text for the DoM synthesis route).
- Wermuth, C. G. *The Practice of Medicinal Chemistry*. Academic Press, 2008. (Reference for cyclopropyl bioisosterism and metabolic stability).
- PubChem. Cyclopropyl(2,6-dichlorophenyl)methanamine hydrochloride (Related Compound). [4] Available at:
- *Journal of Medicinal Chemistry*. Discovery of Novel Positive Allosteric Modulators of the Dopamine D1 Receptor. [5] (Contextual reference for 2,6-dichlorophenyl scaffolds in CNS drugs).

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Sources

- [1. 1,3 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR \[wwwn.cdc.gov\]](#)
- [2. uwosh.edu \[uwosh.edu\]](#)
- [3. News - Take you to understand 1,3-Dichlorobenzene MDCB \[mit-ivy.com\]](#)

- [4. PubChemLite - Cyclopropyl\(2,6-dichlorophenyl\)methanamine hydrochloride \(C10H11Cl2N\) \[pubchemlite.lcsb.uni.lu\]](#)
- [5. Synthesis and Pharmacological Characterization of 2-\(2,6-Dichlorophenyl\)-1-\(\(1 S,3 R\)-5-\(3-hydroxy-3-methylbutyl\)-3-\(hydroxymethyl\)-1-methyl-3,4-dihydroisoquinolin-2\(1 H\)-yl\)ethan-1-one \(LY3154207\), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. ["Cyclopropyl(2,6-dichlorophenyl)methanone" basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1381367/docs#cyclopropyl-2-6-dichlorophenyl-methanone-basic-properties\]](https://www.benchchem.com/product/b1381367/docs#cyclopropyl-2-6-dichlorophenyl-methanone-basic-properties)

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